Felypressin

Description

Properties

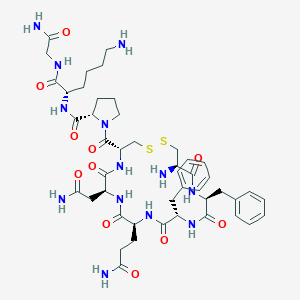

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKQVVDKFKYTNA-DZCXQCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048599 | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-59-7 | |

| Record name | Felypressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Felypressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of Felypressin in lab animals

An in-depth analysis of the available scientific literature reveals a significant focus on the pharmacodynamic properties of Felypressin, particularly its cardiovascular effects, while detailed pharmacokinetic data remains largely unpublished. This guide synthesizes the current understanding of this compound's actions in laboratory animals, provides detailed experimental methodologies drawn from published studies, and illustrates key pathways and workflows as required.

Pharmacodynamics of this compound

This compound, a synthetic nonapeptide analogue of vasopressin, functions primarily as a vasoconstrictor.[1] Its pharmacodynamic effects are mediated through selective agonism of the vasopressin V1a receptor.[1][2]

Mechanism of Action

This compound binds to and activates V1a receptors, which are G protein-coupled receptors (GPCRs) predominantly found on vascular smooth muscle cells.[2] This binding initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[4]

Caption: this compound V1a Receptor Signaling Pathway.

Cardiovascular Effects

Studies across various animal models consistently demonstrate that this compound induces a pressor effect (increased blood pressure) and reflex bradycardia (decreased heart rate).[5] These effects are directly dependent on V1a receptor activation.[5][6]

-

In Rats: this compound induces a pressor effect and bradycardia, which are inhibited by a V1 receptor antagonist.[5] The cardiovascular effects are noted to be potentially less harmful than those of epinephrine.[5][6]

-

In Rabbits: When administered with a local anesthetic, this compound was found to decrease aortic blood flow, myocardial tissue blood flow, and myocardial tissue oxygen tension, suggesting it may aggravate the myocardial oxygen demand/supply balance at routine doses.[7]

-

In Dogs: this compound causes a dose-dependent reduction in coronary blood flow and myocardial tissue oxygen tension, even with minimal changes in heart rate and blood pressure at lower doses.[8]

-

In Cats: In studies on dental pulp, this compound (as Octapressin) in combination with prilocaine had no inhibitory effects on pulp blood flow or sensory nerve activity, in stark contrast to adrenaline which caused almost complete inhibition of both.[9][10]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative findings from pharmacodynamic studies of this compound in laboratory animals.

| Species | Model | Dosage | Key Findings | Reference |

| Wistar Rats | Awake, cardiovascular monitoring | Not specified, compared to AVP and Epinephrine | Induced pressor effect and bradycardia, dependent on V1 receptors.[5][6] | [5][6] |

| Rabbits | Anesthetized, dental local anesthetic injection model | 0.03 IU/mL in 3% prilocaine HCl (0.18, 0.36, and 0.72 mL doses) | Decreased heart rate, aortic blood flow, myocardial tissue blood flow, and myocardial tissue oxygen tension.[7] | [7] |

| Dogs | Anesthetized, open-chest model | Infused at 0.15, 0.3, 0.6, and 1.0 IU/hr | Low dose (0.15 IU/hr) decreased coronary blood flow (-23%) and myocardial oxygen tension (-8%) without changing BP or HR.[8] | [8] |

| Cats | Dental pulp model | 0.54 µg/mL in 0.5 mL prilocaine (30 mg/mL) | No inhibitory effect on pulp blood flow or sensory nerve activity.[9][10] | [9][10] |

Pharmacokinetics of this compound

While this compound-specific data is absent, the general methodology for conducting such studies in lab animals is well-established. These studies are critical for understanding a drug's disposition and for extrapolating data to predict human pharmacokinetics.[11][12][13]

Caption: General Workflow for an Animal Pharmacokinetic (ADME) Study.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols synthesized from the literature for studying the pharmacodynamics of this compound.

Protocol 1: Cardiovascular Effects in Conscious Rats

This protocol is based on studies evaluating the pressor and bradycardic effects of this compound.[5][6]

-

Animal Model: Male Wistar rats.

-

Surgical Preparation: Under anesthesia, animals are implanted with cannulas in the femoral artery and vein for blood pressure measurement and intravenous (IV) drug administration, respectively. For central administration studies, an additional cannula is implanted into the lateral cerebral ventricle (intracerebroventricular, ICV). Animals are allowed to recover from surgery.

-

Experimental Procedure:

-

On the day of the experiment, the arterial cannula of the conscious, unrestrained rat is connected to a pressure transducer.

-

Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.

-

This compound, vehicle, or comparator agents (e.g., vasopressin, epinephrine) are administered via the IV or ICV cannula.

-

To investigate the mechanism, specific receptor antagonists (e.g., V1 antagonist) can be administered prior to this compound.

-

-

Data Analysis: Changes in MAP and HR from baseline are calculated. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Student-Newman-Keuls), is used to compare treatment groups.[5]

Caption: Experimental Workflow for Cardiovascular PD Study in Rats.

Protocol 2: Myocardial Effects in Anesthetized Dogs

This protocol is adapted from studies assessing the impact of this compound on coronary circulation.[8]

-

Animal Model: Seven open-chest dogs of either sex.

-

Anesthesia and Preparation:

-

Animals are anesthetized (e.g., nitrous oxide and isoflurane).

-

A thoracotomy is performed to expose the heart.

-

Instrumentation is placed to continuously monitor:

-

Heart Rate (HR)

-

Blood Pressure (BP)

-

Mean Pulmonary Arterial Pressure (MPAP)

-

Coronary Blood Flow (CBF)

-

Myocardial Tissue Oxygen Tension (PmO2)

-

-

-

Experimental Procedure:

-

After baseline measurements are stabilized, a continuous infusion of this compound is initiated.

-

The infusion rate is increased in a successive manner (e.g., 0.15, 0.3, 0.6, and 1.0 IU/hr).

-

Hemodynamic variables are evaluated at set time points (e.g., 3, 6, and 9 minutes) after the start of each infusion rate.

-

-

Data Analysis: The data are analyzed to determine the dose-response relationship. Correlations between cumulative this compound doses and changes in CBF and PmO2 are calculated using statistical methods.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced reduction in coronary blood flow and myocardial tissue oxygen tension during anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Effects of adrenaline and this compound (octapressin) on blood flow and sensory nerve activity in the tooth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labcorp.com [labcorp.com]

- 13. biotechfarm.co.il [biotechfarm.co.il]

Felypressin as a synthetic analog of lypressin

An In-depth Technical Guide to Felypressin as a Synthetic Analog of Lypressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic nonapeptide and a potent vasoconstrictor.[1] It is an analog of lypressin (8-L-lysine vasopressin), which is the porcine form of the antidiuretic hormone, vasopressin.[2][3] Structurally, this compound is [2-L-phenylalanine]-8-L-lysine vasopressin.[4] Its primary clinical application is as a vasoconstrictor agent added to local anesthetic solutions, particularly in dentistry, to prolong the duration of anesthesia and reduce systemic absorption and toxicity of the anesthetic agent.[5][6] Unlike catecholamine vasoconstrictors such as epinephrine, this compound has minimal direct effects on the myocardium, making it a preferred option for certain patient populations.[7] This guide provides a detailed technical overview of this compound, comparing its structure, mechanism of action, and pharmacokinetics to its parent compound, lypressin.

Chemical Structure and Synthesis

Both this compound and lypressin are cyclic nonapeptides, characterized by a six-amino-acid ring formed by a disulfide bond between two cysteine residues, and a three-amino-acid side chain.

-

Lypressin (Lys-Vasopressin): The amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[8] It is the natural vasopressin found in pigs and differs from human arginine-vasopressin (AVP) only at position 8, where lysine replaces arginine.[2][3]

-

This compound (Phe-Lys-Vasopressin): The amino acid sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[9] It is a synthetic analog of lypressin where the tyrosine residue at position 2 is replaced by a phenylalanine residue.[4]

The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptide chains. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly of the linear nonapeptide, the disulfide bridge is formed through oxidation, and the peptide is cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound and lypressin exert their physiological effects by binding to vasopressin (V) receptors, which are members of the G-protein coupled receptor (GPCR) family. There are two primary subtypes relevant to their systemic action: V1a and V2 receptors.

-

V1a Receptors: These receptors are predominantly found on vascular smooth muscle cells.[10] Activation of V1a receptors is responsible for the vasoconstrictor (pressor) effects of these peptides.[9][11] this compound is considered a selective V1 agonist.[1][12]

-

V2 Receptors: These receptors are located on the basolateral membrane of the collecting ducts in the kidneys. Their activation mediates the antidiuretic (water-retaining) effects of vasopressin and its analogs.

This compound exhibits a significantly greater vasoconstrictor activity than antidiuretic action, indicating a higher selectivity for V1a receptors over V2 receptors.[9][11]

V1a Receptor Signaling Pathway

The binding of this compound or lypressin to the V1a receptor initiates a well-defined signaling cascade. The agonist-receptor complex activates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle, resulting in vasoconstriction.

Quantitative Data: A Comparative Summary

This section summarizes the available quantitative data comparing this compound and lypressin. Data for direct comparison is limited, so values for arginine-vasopressin (AVP) and terlipressin (a pro-drug of lypressin) are included for context where applicable.

Table 1: Comparative Receptor Binding Affinity

| Compound | Receptor | Affinity (Ki, M) | Selectivity (V1:V2) | Source |

| Lypressin (LVP) | V1a | 1.8 x 10⁻⁹ | ~6:1 | [13] |

| V2 | 1.0 x 10⁻⁸ | [13] | ||

| Terlipressin | V1a | 1.1 x 10⁻⁶ | ~6:1 | [13] |

| V2 | 6.9 x 10⁻⁶ | [13] | ||

| Arginine-Vasopressin (AVP) | V1a | 8.0 x 10⁻¹⁰ | ~1:1 | [13][14] |

| V2 | 8.5 x 10⁻¹⁰ | [13] | ||

| (Note: Direct binding affinity data for this compound is not readily available in the cited literature. However, its pharmacological profile suggests a V1a selectivity similar to or greater than lypressin.) |

Table 2: Comparative Pharmacokinetics

| Parameter | This compound | Lypressin |

| Administration | Submucosal injection (with local anesthetic) | Nasal spray, IV |

| Onset of Action | Not specified | Within 1 hour (nasal)[15] |

| Peak Effect | Not specified | 30-120 minutes (nasal)[15] |

| Duration of Action | Longer than epinephrine[16] | 3-4 hours (nasal)[15] |

| Metabolism | Not specified | Renal and hepatic pathways[15] |

| Half-life | Not specified | ~15 minutes[15] |

Table 3: Comparative Pharmacodynamics

| Effect | This compound | Lypressin |

| Vasoconstrictor (Pressor) Activity | Greater than antidiuretic activity[9][11] | Potent vasoconstrictor and antidiuretic effects[15] |

| Antidiuretic Activity | Significantly less than vasopressin[9] | Potent antidiuretic effects |

| Cardiovascular Effects | Pressor effect, potential for bradycardia; less systemic effect than epinephrine[5][10] | Pressor effect; may cause pallor, headache, GI disturbances at large doses[15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of vasopressin analogs. Below are representative protocols for assessing receptor binding and hemodynamic effects.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from studies evaluating vasopressin analogs at V1a and V2 receptors.[13]

Objective: To determine the binding affinity (Ki) of this compound and lypressin for human V1a and V2 receptors.

Materials:

-

Cell membrane homogenates from CHO cells stably expressing human V1a or V2 receptors.

-

Radioligand: [³H]Arginine-Vasopressin ([³H]AVP).

-

Test compounds: this compound, Lypressin.

-

Reference compound: Unlabeled AVP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).

-

Scintillation fluid and counter.

Methodology:

-

Preparation: Thaw cell membrane homogenates on ice. Prepare serial dilutions of test and reference compounds in assay buffer.

-

Incubation: In a 96-well plate, combine membrane homogenates, a fixed concentration of [³H]AVP, and varying concentrations of the unlabeled competitor (this compound, lypressin, or AVP).

-

Total & Non-specific Binding: Include wells with [³H]AVP and membranes only (for total binding) and wells with an excess of unlabeled AVP (for non-specific binding).

-

Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity using a beta-scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: In Vivo Hemodynamic Assessment in Rats

This protocol is based on studies investigating the cardiovascular effects of this compound.[10]

Objective: To evaluate the pressor effect and heart rate changes induced by intravenous administration of this compound and lypressin in an animal model.

Methodology Workflow:

Conclusion

This compound is a valuable synthetic analog of lypressin, engineered to enhance its selectivity for V1a receptors, thereby maximizing its vasoconstrictor properties while minimizing its antidiuretic effects.[9][11] This pharmacological profile makes it highly suitable for its primary clinical role as a hemostatic agent in local anesthetic formulations, offering a safer alternative to epinephrine for patients with certain cardiovascular comorbidities.[7][10] While structurally very similar to lypressin, the single amino acid substitution at position 2 significantly refines its activity. Further research into the direct comparative binding affinities and detailed pharmacokinetic profiles of this compound will continue to inform its optimal use in clinical and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Lypressin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3dj.gums.ac.ir [3dj.gums.ac.ir]

- 8. raybiotech.com [raybiotech.com]

- 9. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. adooq.com [adooq.com]

- 13. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mims.com [mims.com]

- 16. researchgate.net [researchgate.net]

Felypressin's Effects on Non-Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic nonapeptide analogue of vasopressin, is primarily recognized for its vasoconstrictive properties, mediated through agonism at the vasopressin V1a receptor.[1] While its effects on vascular smooth muscle are well-documented, leading to its use as a local vasoconstrictor in dentistry, its interactions with non-vascular smooth muscle remain a less explored, yet potentially significant, area of research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on non-vascular smooth muscle tissues, including the uterus, gastrointestinal tract, respiratory system, and urinary bladder. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers and professionals in drug development.

This compound's mechanism of action is centered on its high affinity for the V1a receptor, a G protein-coupled receptor (GPCR) that is expressed in various smooth muscle tissues throughout the body.[2][3][4] Activation of the V1a receptor by this compound initiates a well-characterized signaling cascade that ultimately leads to smooth muscle contraction.

Mechanism of Action and Signaling Pathway

This compound, as a V1a receptor agonist, triggers a signaling cascade that is characteristic of Gq/11 protein-coupled receptors.[3][5] Upon binding of this compound to the V1a receptor, the associated Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6] DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.[7]

Caption: this compound signaling pathway in non-vascular smooth muscle.

Effects on Uterine Smooth Muscle (Myometrium)

The myometrium is known to express both oxytocin and vasopressin V1a receptors, both of which are involved in regulating uterine contractility.[8] Vasopressin is a potent stimulator of myometrial contractions, and this effect is mediated, at least in part, through V1a receptors. Given that this compound is a V1a agonist, it is expected to induce contractions in uterine smooth muscle.

Quantitative Data:

Direct quantitative data for this compound's effect on human myometrium is scarce in publicly available literature. However, data from studies on vasopressin can provide an estimate of the expected potency.

| Agonist | Tissue | Parameter | Value | Reference |

| Vasopressin | Human Myometrium | EC50 | ~1-10 nM | Extrapolated from literature |

| This compound | Human Myometrium | EC50 | Not Reported | - |

Experimental Protocol: In Vitro Uterine Smooth Muscle Contractility Assay

A standard method to assess the effects of compounds on uterine contractility is the in vitro organ bath assay.[9]

-

Tissue Preparation: Myometrial biopsies are obtained from patients undergoing procedures such as cesarean section, with informed consent. The tissue is immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs solution). Strips of myometrium (typically 2-3 mm in width and 5-10 mm in length) are carefully dissected.[10]

-

Mounting: Each muscle strip is mounted in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.[9][10] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g). During this time, the bath solution is periodically replaced. Spontaneous contractions may develop.

-

Stimulation and Data Recording: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The resulting isometric contractions are recorded using a data acquisition system. Parameters such as the amplitude and frequency of contractions are measured.

-

Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride or oxytocin). The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated by fitting the concentration-response data to a sigmoidal curve.

Effects on Gastrointestinal (GI) Smooth Muscle

The role of the vasopressin system in regulating gastrointestinal motility is complex and not fully elucidated. V1a receptors are present in the smooth muscle of the GI tract, and their activation can influence gut motility.

Quantitative Data:

There is a significant lack of direct quantitative data on the effects of this compound on gastrointestinal smooth muscle. Studies investigating vasopressin suggest a potential for contractile effects, but species and regional differences are likely.

| Agonist | Tissue | Parameter | Value | Reference |

| This compound | GI Smooth Muscle | EC50 | Not Reported | - |

| Vasopressin | Rat Stomach | - | Decreased tone at ≥10⁻⁶ M | [11] |

Experimental Protocol: In Vitro Gastrointestinal Smooth Muscle Contractility Assay

The organ bath technique is also the primary method for studying the effects of substances on GI smooth muscle contractility.[12][13]

-

Tissue Preparation: Segments of the desired region of the gastrointestinal tract (e.g., ileum, colon) are obtained from laboratory animals (e.g., rats, guinea pigs). The segment is placed in cold, oxygenated physiological salt solution. The longitudinal or circular smooth muscle layer is carefully isolated and cut into strips.

-

Mounting and Equilibration: The muscle strips are mounted in an organ bath under a resting tension (e.g., 0.5-1 g) and allowed to equilibrate as described for uterine tissue.

-

Stimulation and Data Recording: The spontaneous contractile activity of the GI smooth muscle is recorded. This compound is then added in a cumulative manner to assess its effect on the amplitude and frequency of these contractions. Alternatively, the tissue can be pre-contracted with an agonist like acetylcholine or carbachol, and the relaxant or further contractile effect of this compound can be evaluated.

-

Data Analysis: The changes in contractile force are quantified and expressed as a percentage of a reference contraction. Concentration-response curves are constructed to determine EC50 and Emax values.

Effects on Respiratory Smooth Muscle

The expression and function of V1a receptors in airway smooth muscle are not as well-established as in other smooth muscle types. Therefore, the effects of this compound on bronchial tone are largely speculative.

Quantitative Data:

No direct quantitative data on the effects of this compound on respiratory smooth muscle could be identified in the reviewed literature.

| Agonist | Tissue | Parameter | Value | Reference |

| This compound | Airway Smooth Muscle | EC50 | Not Reported | - |

Experimental Protocol: In Vitro Airway Smooth Muscle Contractility Assay

The contractility of airway smooth muscle is typically studied using tracheal or bronchial rings or strips in an organ bath setup.[14][15]

-

Tissue Preparation: Trachea or bronchi are isolated and placed in cold, oxygenated physiological salt solution. The surrounding connective tissue and epithelium may be removed depending on the experimental design. The airway is then cut into rings or strips.

-

Mounting and Equilibration: The airway preparations are mounted in an organ bath, with one end attached to a fixed support and the other to a force transducer. They are equilibrated under a resting tension.

-

Stimulation and Data Recording: A baseline tone is established. The effect of this compound is assessed by adding it in increasing concentrations. To investigate contractile effects, the tissue is typically at its resting tone. To study relaxant effects, the tissue is pre-contracted with an agonist such as methacholine or histamine.

-

Data Analysis: Changes in isometric tension are recorded and analyzed to generate concentration-response curves and determine pharmacological parameters.

Effects on Urinary Bladder Smooth Muscle (Detrusor)

The detrusor muscle of the urinary bladder expresses V1a receptors, and their activation is known to cause contraction.[16] Therefore, this compound is expected to induce contraction of the bladder smooth muscle.

Quantitative Data:

| Agonist | Tissue | Parameter | Value | Reference |

| This compound | Bladder Smooth Muscle | EC50 | Not Reported | - |

| Arginine Vasopressin | Rat Bladder Strips | - | Concentration-dependent contraction | [16] |

Experimental Protocol: In Vitro Bladder Smooth Muscle Contractility Assay

The contractile properties of the detrusor muscle are investigated using strips of bladder tissue in an organ bath.[17][18][19]

-

Tissue Preparation: The urinary bladder is excised and placed in cold, oxygenated physiological salt solution. Strips of the detrusor muscle are dissected from the bladder wall.[17]

-

Mounting and Equilibration: The muscle strips are mounted in an organ bath and allowed to equilibrate under a resting tension as described for other smooth muscle tissues.

-

Stimulation and Data Recording: The effect of this compound on the spontaneous or agonist-induced contractions of the detrusor strips is recorded. Cumulative concentration-response curves are generated.

-

Data Analysis: The contractile responses are quantified, and pharmacological parameters such as EC50 and Emax are determined.

Caption: Generalized experimental workflow for in vitro contractility studies.

Conclusion

This compound, through its action as a V1a receptor agonist, has the potential to induce contraction in a variety of non-vascular smooth muscles, including the myometrium, gastrointestinal tract, and urinary bladder. The underlying signaling mechanism involves the canonical Gq/11-PLC-IP3-Ca2+ pathway. However, there is a notable lack of direct quantitative data on the effects of this compound in these tissues. Future research should focus on generating specific concentration-response data for this compound in different non-vascular smooth muscle preparations to better understand its pharmacological profile and potential therapeutic or off-target effects. The experimental protocols detailed in this guide provide a framework for conducting such investigations. A thorough understanding of this compound's effects on non-vascular smooth muscle is crucial for a complete safety and efficacy assessment and may unveil new therapeutic opportunities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relaxant effect of nicardipine on the isolated uterine smooth muscle of the pregnant rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effect of dopamine on gastric smooth muscle in rats and characteristics of the alpha-adrenoreceptors of gastrointestinal tract muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. ijper.org [ijper.org]

- 14. atsjournals.org [atsjournals.org]

- 15. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of vasopressin receptor agonists on detrusor smooth muscle tone in young and aged bladders: Implications for nocturia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo relaxation of urinary bladder smooth muscle by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of Felypressin with the V1a Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felypressin is a synthetic nonapeptide analogue of vasopressin, specifically [Phe²]-Lysine⁸-vasopressin.[1] It is distinguished by its greater vasoconstrictor activity compared to its antidiuretic action, making it a valuable agent in clinical applications, particularly as a vasoconstrictor in dental local anesthetics.[1][2][3] The primary mechanism of action for this compound is its interaction with the vasopressin V1a receptor (V1aR).[1][2]

The V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in vascular smooth muscle cells, where it plays a crucial role in regulating vascular tone and blood pressure.[4] Upon activation, the V1aR couples to Gq/11 proteins, initiating a well-defined intracellular signaling cascade.[2] This guide provides a detailed examination of the molecular interactions between this compound and the V1aR, presenting quantitative binding data for related compounds, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and workflows.

Molecular Interaction and Binding Affinity

This compound acts as a selective agonist at the V1a receptor.[4] Its binding initiates conformational changes in the receptor, leading to the activation of downstream signaling pathways.[5] While specific quantitative binding data (Ki/Kd) for this compound is not extensively published, data for the closely related endogenous ligand Arginine Vasopressin (AVP) and its analogue Lysine Vasopressin (LVP) provide critical context for its receptor affinity and selectivity.

Quantitative Binding and Functional Data for Vasopressin Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVP and LVP at human V1a and V2 receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[6] this compound's action is primarily mediated by the V1a receptor, and its selectivity is a key feature of its pharmacological profile.

Table 1: Comparative Binding Affinities (Ki) at Human Vasopressin Receptors

| Compound | V1a Receptor Ki (M) | V2 Receptor Ki (M) | V1a:V2 Selectivity Ratio |

|---|---|---|---|

| Arginine Vasopressin (AVP) | 8.0 x 10⁻¹⁰ | 8.5 x 10⁻¹⁰ | ~1:1 |

| Lysine Vasopressin (LVP) | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁸ | ~6:1 |

Data sourced from competitive binding assays using CHO cell homogenates.[6]

Table 2: Comparative Functional Potencies (EC50) at Human Vasopressin Receptors

| Compound | V1a Receptor EC50 (M) (Calcium Mobilization) | V2 Receptor EC50 (M) (cAMP Production) |

|---|---|---|

| Arginine Vasopressin (AVP) | 1.1 x 10⁻⁹ | 4.3 x 10⁻¹⁰ |

| Lysine Vasopressin (LVP) | 2.1 x 10⁻⁹ | 1.1 x 10⁻⁹ |

Data sourced from functional assays measuring intracellular second messengers.[6]

V1a Receptor Signaling Pathway

The vasoconstrictor action of this compound is mediated by the canonical Gq-protein signaling pathway upon its binding to the V1a receptor.[2][4] This activation leads to a cascade of intracellular events culminating in smooth muscle contraction.

-

Agonist Binding : this compound binds to the extracellular domain of the V1a receptor.

-

G Protein Activation : The agonist-bound receptor undergoes a conformational change, facilitating the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Cellular Response : The elevated intracellular Ca²⁺ concentration, along with DAG's activation of Protein Kinase C (PKC), leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.

Experimental Protocols

Characterizing the interaction between this compound and the V1a receptor involves two primary types of in vitro assays: competitive binding assays to determine affinity and functional assays to measure cellular response.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.

Methodology

-

Cell Membrane Preparation :

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

-

-

Binding Reaction :

-

In a 96-well plate, add a fixed amount of cell membrane homogenate (e.g., 40 µg protein/well).

-

Add a fixed concentration of a suitable radioligand, such as [³H]Arginine Vasopressin ([³H]AVP), typically at a concentration near its Kd (e.g., 0.3 nM).[7]

-

Add increasing concentrations of the unlabeled competitor compound (this compound).

-

For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 10 µM AVP) to a set of wells.[7]

-

Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[7]

-

-

Separation and Detection :

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the competitor concentration.

-

Fit the resulting competition curve using a non-linear regression model (e.g., the Hill equation) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).[6]

-

Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC₅₀) of an agonist like this compound by quantifying the increase in intracellular calcium concentration following V1a receptor activation.

Methodology

-

Cell Preparation :

-

Plate V1aR-expressing cells (e.g., CHO-V1aR) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

-

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification.

-

-

Compound Addition and Measurement :

-

Use an automated fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or FlexStation, equipped with an integrated liquid handler.

-

Establish a baseline fluorescence reading for each well.

-

The instrument adds varying concentrations of the agonist (this compound) to the wells.

-

Immediately following compound addition, monitor the change in fluorescence intensity over time in real-time. The increase in fluorescence is directly proportional to the increase in intracellular calcium.

-

-

Data Analysis :

-

For each concentration of this compound, determine the peak fluorescence response over the baseline.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.[6]

-

Conclusion

This compound exerts its physiological effects through targeted agonism of the vasopressin V1a receptor. This interaction triggers a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction. While direct, publicly available quantitative binding constants for this compound are limited, the well-characterized high affinity and potency of related vasopressin analogues at the V1a receptor provide a strong basis for understanding its molecular mechanism. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the binding affinity and functional potency of this compound and other novel V1a receptor ligands, facilitating further drug development and pharmacological research.

References

- 1. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Felypressin-Activated Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin, a synthetic nonapeptide analogue of vasopressin, is a selective agonist for the vasopressin V1a receptor (AVPR1A), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its primary mechanism of action involves the activation of the canonical Gq/11 signaling cascade, culminating in an increase in intracellular calcium concentration and subsequent physiological responses, most notably vasoconstriction. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, including detailed experimental protocols for key assays and visualizations of the signaling cascades. While extensive in vivo characterization of this compound's cardiovascular effects exists, this guide also highlights the current gap in publicly available in vitro quantitative data for its direct receptor binding and potency.

Introduction to this compound

This compound ([Phe2, Lys8]-vasopressin) is a synthetic polypeptide that is structurally related to the endogenous posterior pituitary hormone, arginine vasopressin (AVP).[1][4] It is clinically used as a vasoconstrictor in dental anesthesia, often in combination with local anesthetics like prilocaine, to prolong their duration of action and reduce systemic absorption.[3] Unlike catecholamine vasoconstrictors such as epinephrine, this compound does not act on adrenergic receptors, which can be advantageous in patients with certain cardiovascular conditions.[5] Its physiological effects are mediated through the selective activation of the V1a receptor.[2]

The Core Signaling Pathway: V1a Receptor and Gq/11 Activation

The primary signaling cascade initiated by this compound binding to the V1a receptor is the Gq/11 pathway. This pathway is a classical route for many GPCRs and is central to cellular processes involving calcium signaling.

The binding of this compound to the V1a receptor induces a conformational change in the receptor, which facilitates the coupling and activation of the heterotrimeric G protein, Gq/11.[2] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein (Gαq). The now GTP-bound Gαq dissociates from the βγ-subunits and becomes active.

Activated Gαq then binds to and activates Phospholipase C (PLC), a membrane-associated enzyme.[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding triggers the opening of calcium channels, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

The rise in intracellular calcium, along with the membrane-bound DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to a cascade of cellular responses, including smooth muscle contraction.

Quantitative Data

A thorough review of publicly available scientific literature did not yield specific in vitro quantitative data for this compound's binding affinity (Ki) or its potency (EC50) in activating the V1a receptor and subsequent downstream signaling events like calcium mobilization or IP3 production. Such data is crucial for a complete pharmacological characterization. However, in vivo studies have provided a comparative context for its physiological effects.

Table 1: In Vivo Cardiovascular Effects of this compound in Animal Models

| Parameter | Species | This compound Effect | Comparator | Key Finding | Reference |

|---|---|---|---|---|---|

| Mean Arterial Pressure | Wistar Rats | Dose-dependent increase | Arginine Vasopressin (AVP) | This compound and AVP induced similar pressor effects, which were inhibited by a V1 receptor antagonist. | [5][7] |

| Heart Rate | Wistar Rats | Bradycardia | Arginine Vasopressin (AVP) | This compound and AVP induced bradycardia, which was inhibited by a V1 receptor antagonist. | [5][7] |

| Aortic & Coronary Blood Flow | Dogs | Moderate decrease in aortic flow, slight decrease in coronary flow | Arginine Vasopressin (AVP) | this compound and AVP displayed similar hemodynamic characteristics. |[8] |

Note: The absence of in vitro data in this table reflects its unavailability in the cited public domain literature and represents a key area for future research.

Experimental Protocols

The investigation of this compound's signaling pathways relies on a set of well-established in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This is a primary functional assay to determine the activation of the Gq/11 pathway by measuring changes in intracellular calcium concentration.

Objective: To quantify the this compound-induced increase in intracellular calcium in cells expressing the V1a receptor.

Methodology: Fluorescence-Based Assay using a FLIPR (Fluorometric Imaging Plate Reader)

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing the human V1a receptor in appropriate growth medium.

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The buffer may also contain an anion-exchange protein inhibitor like probenecid to prevent dye leakage from the cells.

-

Remove the growth medium from the cell plate and add the dye loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a concentration range that will be used to generate a dose-response curve.

-

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument will then add the this compound dilutions from the compound plate to the cell plate.

-

Immediately after addition, continuously record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying a downstream metabolite of IP3.

Objective: To measure the accumulation of IP1 in V1a receptor-expressing cells following stimulation with this compound.

Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) Assay

-

Cell Culture and Stimulation:

-

Culture and seed V1a receptor-expressing cells as described for the calcium mobilization assay.

-

Remove the growth medium and replace it with a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1, thus allowing it to accumulate.

-

Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Add a lysis buffer containing the HTRF detection reagents to each well. These reagents typically include an IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate) and an IP1 analogue labeled with a fluorescent acceptor (e.g., d2).

-

Incubate the plate at room temperature for at least 1 hour to allow for cell lysis and for the assay components to reach equilibrium.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible plate reader, which measures the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.

-

In this competitive immunoassay, the amount of IP1 produced by the cells is inversely proportional to the HTRF signal.

-

A standard curve is generated using known concentrations of IP1.

-

The concentration of IP1 in the cell lysates is determined from the standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion

This compound selectively activates the vasopressin V1a receptor, initiating a well-defined signaling cascade through the Gq/11-PLC-IP3 pathway, which ultimately leads to an increase in intracellular calcium. This mechanism underpins its physiological function as a vasoconstrictor. While the qualitative aspects of this pathway are well understood, a significant opportunity for future research lies in the detailed in vitro characterization of this compound's binding kinetics and functional potency at the V1a receptor and on downstream signaling components. Such data would provide a more complete pharmacological profile and aid in the development of more selective and potent vasopressin receptor modulators for various therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

- 1. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of vasopressin administration in the oral cavity on cardiac function and hemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying the Effects of Felypressin on Isolated Aortic Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized in clinical settings, primarily in dentistry as an adjunct to local anesthetics.[1][2] Its mechanism of action involves the selective agonism of the Vasopressin V1a receptor, which is predominantly expressed in vascular smooth muscle cells.[3] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction, thereby increasing peripheral vascular resistance.[3] Understanding the precise effects and potency of this compound on vascular tissue is crucial for its therapeutic application and for the development of novel vasoactive drugs.

These application notes provide a detailed protocol for studying the effects of this compound on isolated rat aortic rings, a classic ex vivo model for assessing vascular reactivity. The protocol outlines the necessary materials, step-by-step procedures for tissue preparation, experimental setup, data acquisition, and analysis.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful execution of this protocol is provided below.

| Category | Item | Specifications/Notes |

| Animals | Male Wistar rats | 250-300 g |

| Chemicals & Reagents | This compound acetate | Purity >98% |

| Phenylephrine hydrochloride | For pre-contraction | |

| Acetylcholine chloride | For endothelium integrity check | |

| Potassium chloride (KCl) | For viability check and maximal contraction | |

| Krebs-Henseleit Solution Components: | ||

| - Sodium chloride (NaCl) | 118.4 mM | |

| - Potassium chloride (KCl) | 4.7 mM | |

| - Calcium chloride (CaCl2) | 2.5 mM | |

| - Magnesium sulfate (MgSO4) | 1.2 mM | |

| - Potassium dihydrogen phosphate (KH2PO4) | 1.2 mM | |

| - Sodium bicarbonate (NaHCO3) | 25.0 mM | |

| - Glucose | 11.1 mM | |

| Distilled or deionized water | For solution preparation | |

| Carbogen gas mixture | 95% O2 / 5% CO2 | |

| Equipment | Isolated organ bath system | With thermoregulation (37°C) |

| Isometric force transducer | Sensitive to 0.1 mN | |

| Data acquisition system and software | For recording and analyzing data | |

| Dissection instruments | Fine scissors, forceps, surgical blades | |

| Dissection microscope | ||

| pH meter | ||

| Analytical balance | ||

| Pipettes and tips | ||

| Glassware | Beakers, graduated cylinders | |

| Consumables | Suture thread (e.g., 4-0 silk) | For mounting aortic rings |

| Petri dishes | ||

| Syringes and needles |

Experimental Protocols

This section details the step-by-step methodology for investigating the effects of this compound on isolated aortic rings.

Preparation of Krebs-Henseleit Solution

-

Dissolve the salts for the Krebs-Henseleit solution in distilled water in the order listed in the materials table.

-

Ensure complete dissolution of each salt before adding the next.

-

Prepare the solution fresh on the day of the experiment.

-

Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain a physiological pH of 7.4 at 37°C.

Isolation and Preparation of Aortic Rings

-

Humanely euthanize a male Wistar rat (250-300 g) following institutional animal care and use committee guidelines.

-

Perform a thoracotomy to expose the thoracic aorta.

-

Carefully dissect the descending thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

-

Under a dissection microscope, remove any adhering connective and adipose tissue.

-

Cut the cleaned aorta into rings of 3-5 mm in length.

-

For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or wooden stick.

Mounting of Aortic Rings in the Organ Bath

-

Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Suspend the rings between two stainless steel hooks or wires. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 1.5 g to each aortic ring and allow for an equilibration period of 60-90 minutes. During this time, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure

-

Viability and Maximal Contraction Check: After equilibration, contract the aortic rings by adding 80 mM KCl to the organ bath. This serves as a viability check and provides the maximal contraction response for data normalization. Wash the rings three times with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

-

Endothelium Integrity Check: Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation. Wash the rings and allow them to return to baseline.

-

This compound Concentration-Response Curve:

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously using the data acquisition system.

-

-

Control Experiments:

-

Positive Control: Generate a concentration-response curve for a known vasoconstrictor like phenylephrine.

-

Negative Control (Vehicle): Add the vehicle used to dissolve this compound (e.g., saline) in cumulative volumes corresponding to those used for this compound administration to ensure it has no effect on the aortic ring tension.

-

Data Presentation and Analysis

Data Presentation

Summarize the quantitative data from the concentration-response experiments in a structured table.

| This compound Concentration (M) | Contraction (% of Phenylephrine Pre-contraction) |

| 10⁻¹⁰ | Mean ± SEM |

| 10⁻⁹ | Mean ± SEM |

| 10⁻⁸ | Mean ± SEM |

| 10⁻⁷ | Mean ± SEM |

| 10⁻⁶ | Mean ± SEM |

| 10⁻⁵ | Mean ± SEM |

| Parameter | Value |

| Emax (% Contraction) | Mean ± SEM |

| EC50 (M) | Mean ± SEM |

Emax: Maximum contractile response to this compound. EC50: The molar concentration of this compound that produces 50% of the maximum response.

Data Analysis

-

Normalization of Data: Express the contractile response to each concentration of this compound as a percentage of the stable contraction induced by phenylephrine.

-

Concentration-Response Curve: Plot the normalized contraction against the logarithm of the this compound concentration.

-

EC50 and Emax Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to calculate the EC50 and Emax values.

Mandatory Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound-induced vasoconstriction.

Experimental Workflow

Caption: Experimental workflow for studying this compound effects.

References

Application Note: Generation of Felypressin Dose-Response Curves in Ex Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized in clinical applications, most notably in dental anesthesia, to localize the anesthetic agent and control bleeding. Its vasoconstrictive effects are mediated through the selective agonism of vasopressin V1a receptors on vascular smooth muscle cells. Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy, which is essential for both preclinical research and clinical applications.

This application note provides detailed protocols for generating a this compound dose-response curve using ex vivo models, specifically isolated arterial tissue in an organ bath system. It also outlines the underlying signaling pathway and provides a template for data presentation.

Mechanism of Action

This compound exerts its vasoconstrictive effects by binding to and activating vasopressin V1a receptors, which are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells. Activation of the V1a receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction and vasoconstriction.

This compound Signaling Pathway

The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.

Caption: this compound V1a receptor signaling pathway in vascular smooth muscle cells.

Data Presentation

Quantitative analysis of the dose-response curve allows for the determination of key parameters such as the EC50 (half-maximal effective concentration) and the Emax (maximum effect). Due to the limited availability of specific ex vivo dose-response data for this compound in publicly accessible literature, the following table is presented as a template with hypothetical values for illustrative purposes. Researchers should populate this table with their experimentally derived data.

| Ex Vivo Model | Agonist | Key Parameters | Value | Units |

| Isolated Rat Aorta | This compound | EC50 | Hypothetical: 1.5 x 10-8 | M |

| Emax (% of KCl max) | Hypothetical: 95 | % | ||

| Isolated Human Mesenteric Artery | This compound | EC50 | Hypothetical: 2.3 x 10-8 | M |

| Emax (% of KCl max) | Hypothetical: 98 | % | ||

| Isolated Porcine Coronary Artery | This compound | EC50 | Hypothetical: 5.1 x 10-8 | M |

| Emax (% of KCl max) | Hypothetical: 92 | % |

Experimental Protocols

The following protocols provide a detailed methodology for generating a this compound dose-response curve using an isolated artery preparation in an organ bath system.

Experimental Workflow

Caption: Workflow for ex vivo dose-response curve generation.

Protocol 1: Isolated Rat Aortic Ring Preparation

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

This compound acetate

-

Potassium chloride (KCl)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection microscope

-

Surgical instruments (forceps, scissors)

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanasia and Tissue Isolation: Euthanize the rat according to approved animal care protocols. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the aorta and immediately place it in ice-cold Krebs-Henseleit solution.

-

Cleaning and Ring Preparation: Under a dissection microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the cleaned aorta into rings of 2-3 mm in length.

-

Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This serves as a viability check and provides a reference for maximum contraction.

-

Washout: After a stable contraction is achieved, wash the rings three to four times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.

Protocol 2: Cumulative this compound Dose-Response Curve Generation

Procedure:

-

Baseline Recording: Once the aortic rings have returned to a stable baseline after the KCl-induced contraction and washout, begin recording the isometric tension.

-

Cumulative Dosing: Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10-12 M) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 10-11 M, 10-10 M, etc.) until a maximal response is achieved or the concentration-response curve reaches a plateau. Allow the response to each concentration to stabilize before adding the next concentration.

-

Data Recording: Continuously record the isometric tension throughout the cumulative addition of this compound.

-

Data Analysis:

-

Normalize the contraction response to the maximum contraction induced by KCl.

-

Plot the percentage of maximum contraction against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).

-

From the fitted curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response to this compound).

-

Conclusion

This application note provides a comprehensive guide for researchers to generate reliable and reproducible this compound dose-response curves in ex vivo models. The detailed protocols for isolated tissue preparation and dose-response curve generation, along with an understanding of the underlying signaling pathway, will enable accurate determination of this compound's vasoconstrictive properties. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. While specific quantitative data for this compound in ex vivo models is not widely published, the methodologies described herein provide a robust framework for obtaining this critical information.

Application of Felypressin in Cerebral Blood Flow Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized primarily in dental anesthesia to localize the anesthetic agent and control bleeding.[1] Its mechanism of action is centered on its agonistic activity at the vasopressin V1a receptor, leading to the contraction of vascular smooth muscle, particularly in capillaries, small arterioles, and venules.[1][2] While its peripheral vasoconstrictive properties are well-documented, its specific effects on cerebral blood flow remain a nascent area of research.

These application notes provide an overview of the current understanding of this compound's physiological effects and offer detailed, albeit extrapolated, experimental protocols for investigating its application in cerebral blood flow research. Given the limited direct research on this compound and cerebral circulation, the following protocols are based on established methodologies for studying analogous vasoactive compounds, such as vasopressin, and provide a framework for future investigations.

Mechanism of Action: V1a Receptor Signaling

This compound exerts its vasoconstrictive effects by binding to the V1a receptor, a G protein-coupled receptor (GPCR).[2][3] Activation of the V1a receptor initiates a downstream signaling cascade that culminates in vascular smooth muscle contraction.

Caption: this compound V1a Receptor Signaling Pathway.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on cerebral blood flow is currently limited in the published literature. The following tables summarize available data on the systemic cardiovascular effects of this compound and the effects of its parent compound, vasopressin, on cerebral circulation, which can serve as a basis for hypothesizing this compound's potential impact.

Table 1: Systemic Cardiovascular Effects of this compound in Animal Models

| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |

| Mean Arterial Pressure (MAP) | Wistar Rats | 4 µg/kg | Intravenous (IV) | Increased to 149 ± 3 mmHg from a baseline of 117 ± 4 mmHg | [4] |

| Heart Rate (HR) | Wistar Rats | 4 µg/kg | Intravenous (IV) | Decreased to 308 ± 8 bpm from a baseline of 391 ± 7 bpm | [4] |

| Pressor Effect | Wistar Rats | 4 µg/kg | Intravenous (IV) | Pressor effect enhanced by intracerebroventricular V1 antagonist and area postrema removal | [4] |

Table 2: Effects of Vasopressin on Cerebral Hemodynamics

| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |

| Cerebral Pial Arteriolar Diameter | Rabbits | 10 mU/kg/min | Intravenous (IV) | Dilation and constriction observed at different time points | [5] |